

Application Notes and Protocols for Time-Kill Assay of NOSO-502

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NOSO-502 is a novel antibiotic belonging to the odilorhabdin class, which exhibits a unique mechanism of action by inhibiting bacterial protein synthesis.[1] This class of antimicrobials demonstrates potent activity against a range of Gram-negative pathogens, including multidrugresistant (MDR) Enterobacterales.[1] The time-kill assay is a critical in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[2] This document provides a detailed protocol for performing a time-kill assay to evaluate the antimicrobial kinetics of **NOSO-502** against key Enterobacterales species.

The assay involves exposing a standardized bacterial inoculum to various concentrations of **NOSO-502** and comparator agents. At specified time intervals, the number of viable bacteria is quantified to determine the rate and extent of bacterial killing. A bactericidal effect is generally defined as a \geq 3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum, while a bacteriostatic effect is characterized by a \leq 3-log10 reduction.[2]

Data Presentation

The following table summarizes the key quantitative parameters for conducting a time-kill assay with **NOSO-502** against representative Enterobacterales strains. The MIC values for **NOSO-502** are derived from published literature.[1][3][4][5]



Parameter	Recommended Specification
Test Organisms	Escherichia coli (e.g., ATCC 25922, clinical isolates) Klebsiella pneumoniae (e.g., ATCC 13883, clinical isolates including carbapenemresistant strains) Enterobacter cloacae (clinical isolates) Citrobacter freundii (clinical isolates)
NOSO-502 Concentrations	0.5x, 1x, 2x, 4x, 8x, and 16x the Minimum Inhibitory Concentration (MIC)
Comparator Agents	Meropenem (at 1x, 4x, and 8x MIC) Ciprofloxacin (at 1x, 4x, and 8x MIC)
Initial Inoculum	Approximately 5 x 10^5 to 1 x 10^6 CFU/mL
Growth Medium	Cation-adjusted Mueller-Hinton Broth (CAMHB)
Incubation Temperature	35 ± 2 °C with shaking
Sampling Time Points	0, 2, 4, 6, 8, and 24 hours
Viable Count Method	Serial dilution and plating on nutrient agar

Experimental Protocols Materials and Reagents

- NOSO-502 powder
- Comparator antibiotic powders (e.g., meropenem, ciprofloxacin)
- Appropriate solvents for antibiotic stock solutions (as per manufacturer's instructions)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Nutrient agar plates (e.g., Tryptic Soy Agar)
- Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
- Selected bacterial strains (quality control and clinical isolates)



- Sterile culture tubes or flasks
- Spectrophotometer
- Incubator with shaking capabilities
- Micropipettes and sterile tips
- Spiral plater or manual plating supplies

Inoculum Preparation

- From a fresh overnight culture on a nutrient agar plate, select 3-5 isolated colonies of the test organism.
- Inoculate the colonies into a tube containing 5 mL of CAMHB.
- Incubate the culture at 35 ± 2 °C with agitation until it reaches the logarithmic phase of growth, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
- Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the test tubes.

Assay Procedure

- Prepare stock solutions of NOSO-502 and comparator antibiotics in their respective solvents.
 Further dilute in CAMHB to the desired final concentrations (multiples of the pre-determined MIC).
- Dispense the appropriate volume of the antibiotic solutions into sterile culture tubes or flasks.
- Include a growth control tube containing only the bacterial inoculum in CAMHB and a sterility control tube with CAMHB only.
- Add the prepared bacterial inoculum to each tube (except the sterility control) to achieve the target starting density.



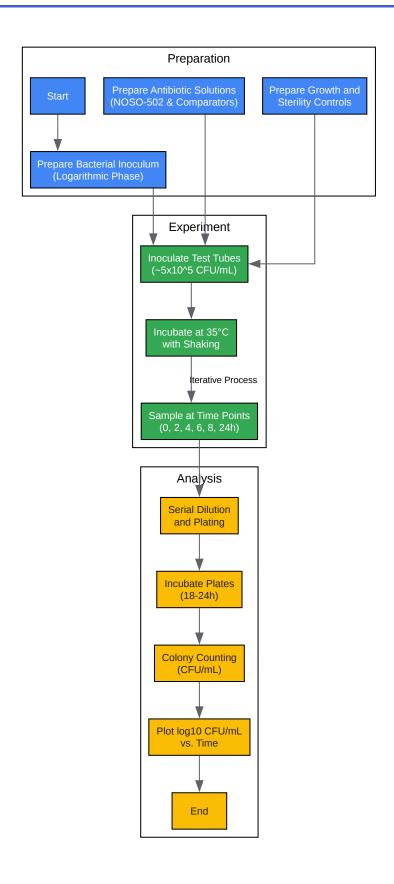
- Immediately after inoculation (T=0), remove an aliquot from the growth control tube to determine the initial bacterial concentration.
- Incubate all tubes at 35 ± 2 °C with continuous shaking.
- At each specified time point (e.g., 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot from each test and control tube.
- Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
- Plate a defined volume (e.g., 100 μL) of the appropriate dilutions onto nutrient agar plates.
- Incubate the plates at 35 ± 2 °C for 18-24 hours.
- Count the number of colonies on the plates to determine the CFU/mL at each time point. The lower limit of detection is typically determined by the plating volume of the undiluted sample.

Data Analysis

- Calculate the mean CFU/mL for each concentration and time point.
- Convert the CFU/mL values to log10 CFU/mL.
- Plot the mean log10 CFU/mL versus time for each antibiotic concentration.
- Determine the change in log10 CFU/mL from the initial inoculum (T=0) for each time point.
- Assess the bactericidal (≥3-log10 reduction) or bacteriostatic (<3-log10 reduction) activity of NOSO-502 and comparator agents.

Mandatory Visualizations

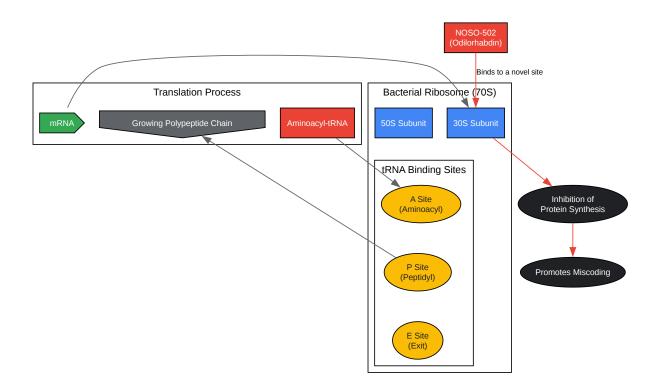




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Caption: Workflow for the time-kill assay of NOSO-502.





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Caption: Mechanism of action of NOSO-502 on the bacterial ribosome.

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